3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the bromination of precursor compounds followed by azidation. For instance, 3,3-Bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane can be synthesized by brominating pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, leading to the formation of the oxetane ring and replacement of bromide substituents with azide ions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of phase-transfer catalysts and controlled reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reagents like triphenylphosphine (Staudinger reduction).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Triphenylphosphine: Used in the reduction of azides to amines.
Phase-Transfer Catalysts: Used in the synthesis of azido compounds from brominated precursors.
Major Products:
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of azides.
Scientific Research Applications
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide involves its ability to release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers or the formation of new chemical bonds . The azido group also allows for bioorthogonal reactions, enabling specific labeling and modification of biomolecules without interfering with biological processes .
Comparison with Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- Poly(3-azidomethyl-3-methyloxetane)
- Poly(3,3-bis(azidomethyl)oxetane)
Uniqueness: 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its oxadiazole ring, which imparts distinct reactivity and stability compared to other azido compounds. Its ability to form stable triazoles and participate in bioorthogonal reactions makes it particularly valuable in both synthetic chemistry and biological applications .
Properties
IUPAC Name |
3-(azidomethyl)-1,2,4-oxadiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3(11)4-8-2(9-12-4)1-7-10-6/h1H2,(H2,5,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBXCSYEQOBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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